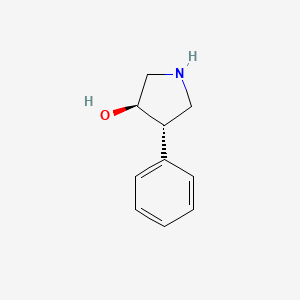
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound that features a piperidine ring, a pyrazole ring, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring, followed by functionalization to introduce the piperidine and phenyl groups.
Cyclization Reaction: The initial step involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-4-yl)-3-phenyl-1H-pyrazol-5-carboxylic acid: Similar structure but with one less phenyl group.
1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
Uniqueness
1-(Piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both a piperidine ring and two phenyl groups, which may contribute to its distinct biological activities and pharmacological properties. The combination of these structural features can enhance its binding affinity and specificity for certain biological targets.
Propiedades
Número CAS |
1338247-77-0 |
|---|---|
Fórmula molecular |
C21H21N3O2 |
Peso molecular |
347.41034 |
Sinónimos |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)

